molecular formula C12H8N2O5 B6327590 2-Hydroxy-5-(3-nitrophenyl)nicotinic acid CAS No. 1262005-41-3

2-Hydroxy-5-(3-nitrophenyl)nicotinic acid

Cat. No.: B6327590
CAS No.: 1262005-41-3
M. Wt: 260.20 g/mol
InChI Key: ZCQBMPYKKVZNSX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-nitrophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8N2O5. It is a derivative of nicotinic acid, featuring a hydroxyl group at the second position and a nitrophenyl group at the fifth position on the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-nitrophenyl)nicotinic acid typically involves the nitration of 2-hydroxy-5-phenyl nicotinic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization to obtain the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and crystallization, is essential to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-nitrophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 2-Hydroxy-5-(3-aminophenyl)nicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-(3-nitrophenyl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-nitrophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrophenyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-phenyl nicotinic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    5-Hydroxy nicotinic acid methyl ester: Contains a methyl ester group instead of the nitrophenyl group, leading to different properties and applications.

Uniqueness

2-Hydroxy-5-(3-nitrophenyl)nicotinic acid is unique due to the presence of both hydroxyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-11-10(12(16)17)5-8(6-13-11)7-2-1-3-9(4-7)14(18)19/h1-6H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQBMPYKKVZNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604830
Record name 5-(3-Nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-41-3
Record name 5-(3-Nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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